molecular formula C18H17N3O4S2 B2850938 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide CAS No. 942006-52-2

3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

Cat. No. B2850938
CAS RN: 942006-52-2
M. Wt: 403.47
InChI Key: IEXSKBRFXQSPIO-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a sulfonamide derivative and has been found to exhibit promising properties in the area of drug discovery and development.

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide have been studied extensively. This compound has been found to exhibit anti-inflammatory, anti-tumor, and antibacterial properties. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide in lab experiments include its potential as a therapeutic agent in the treatment of various diseases, its ability to induce apoptosis in cancer cells, and its antibacterial properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Investigation of the potential of this compound as a therapeutic agent in the treatment of other diseases, such as viral infections.
3. Development of new derivatives of this compound with improved properties.
4. Examination of the toxicity of this compound in vivo.
5. Investigation of the potential of this compound as a lead compound for drug discovery and development.
In conclusion, 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide has been reported in the literature. The most commonly used method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(pyridin-2-yl)thiazol-2-amine in the presence of triethylamine, followed by the addition of 3-chloropropanoic acid.

Scientific Research Applications

The scientific research application of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is vast and varied. This compound has been found to exhibit potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and bacterial infections.

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-13-5-7-14(8-6-13)27(23,24)11-9-17(22)21-18-20-16(12-26-18)15-4-2-3-10-19-15/h2-8,10,12H,9,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXSKBRFXQSPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

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